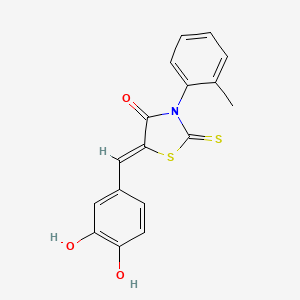![molecular formula C14H17BrClNO5 B4006227 N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4006227.png)
N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]prop-2-en-1-amine;oxalic acid
概要
説明
N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]prop-2-en-1-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenoxy group substituted with bromine, chlorine, and a methyl group, linked to an ethylamine chain and further complexed with oxalic acid.
科学的研究の応用
N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]prop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]prop-2-en-1-amine typically involves multiple steps, starting with the preparation of the phenoxy intermediate. This intermediate is synthesized through a halogenation reaction where bromine and chlorine are introduced to the phenoxy ring. The next step involves the alkylation of the phenoxy intermediate with an ethylamine chain, followed by the introduction of the prop-2-en-1-amine group. The final step involves complexation with oxalic acid under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often utilizing continuous flow reactors and automated systems to ensure consistent quality and minimize human error.
化学反応の分析
Types of Reactions
N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to remove halogen atoms or reduce double bonds.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxy oxides, while reduction could result in dehalogenated or hydrogenated derivatives.
作用機序
The mechanism by which N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]prop-2-en-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenoxy group can interact with hydrophobic pockets in proteins, while the halogen atoms may form halogen bonds with specific amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]prop-2-en-1-amine: Similar structure but different positions of halogen and methyl groups.
N-[2-(2-iodo-6-chloro-4-methylphenoxy)ethyl]prop-2-en-1-amine: Iodine substituted instead of bromine.
N-[2-(2-bromo-6-fluoro-4-methylphenoxy)ethyl]prop-2-en-1-amine: Fluorine substituted instead of chlorine.
Uniqueness
N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]prop-2-en-1-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the methyl group, allows for unique interactions and reactivity compared to similar compounds.
特性
IUPAC Name |
N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]prop-2-en-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO.C2H2O4/c1-3-4-15-5-6-16-12-10(13)7-9(2)8-11(12)14;3-1(4)2(5)6/h3,7-8,15H,1,4-6H2,2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRNJVUTNHJZIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCNCC=C)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-cyclohexyl-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide](/img/structure/B4006144.png)
![N'-[2-[2-(4-chlorophenyl)sulfanylethoxy]ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4006145.png)
![N-{2-[2-(2-allyl-4-chlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B4006151.png)
![N-[3-(3-bromophenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4006158.png)
![2-methoxy-N-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]ethanamine;oxalic acid](/img/structure/B4006179.png)
![(3-methoxypropyl){2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}amine oxalate](/img/structure/B4006181.png)
![N-[2-(2-tert-butyl-6-methylphenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4006189.png)
![1-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}pyrrolidine oxalate](/img/structure/B4006197.png)
![1,2-Dimethyl-3-[2-[2-(3-methylcyclohexyl)ethoxy]ethoxy]benzene](/img/structure/B4006208.png)
![Oxalic acid;4-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]morpholine](/img/structure/B4006210.png)
![8-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]-2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4006216.png)
![1-[3-(2-Butan-2-ylphenoxy)propyl]-4-methylpiperazine;oxalic acid](/img/structure/B4006225.png)
![3-(allylthio)-10-bromo-6-(3-phenyl-1H-pyrazol-4-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4006235.png)

